Cas no 63176-44-3 (2-Methyl-1H-indole-3-carboxylic acid)

2-Methyl-1H-indole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1H-indole-3-carboxylic acid
- 1H-Indole-3-carboxylic acid, 2-methyl-
- 2-METHYLINDOLE-3-CARBOXYLIC ACID
- 2-methylindole-3-carboxilic acid
- CS-0045040
- 2-METHYL-1H-INDOLE-3-CARBOXYLICACID
- 2-Methylindol-3-carbonsaure
- J-509908
- MFCD06203279
- AS-18461
- 63176-44-3
- Z147652322
- AB01328350-02
- EN300-23100
- W16963
- AKOS000211824
- DTXSID50390226
- FT-0677721
- BB 0254002
- NCGC00335341-01
- BHFYJMNOBRLYSC-UHFFFAOYSA-N
- SCHEMBL570154
- 2-Methyl-1H-indole-3-carboxylic acid, AldrichCPR
- STK500484
- DB-104699
- ALBB-009261
-
- MDL: MFCD06203279
- インチ: InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13)
- InChIKey: BHFYJMNOBRLYSC-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C2=CC=CC=C2N1)C(=O)O
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 53.1Ų
じっけんとくせい
- ゆうかいてん: 165-171°C
- PSA: 53.09000
- LogP: 2.17450
2-Methyl-1H-indole-3-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: 36/38
- セキュリティの説明: 26
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:Store at room temperature
2-Methyl-1H-indole-3-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methyl-1H-indole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23100-0.1g |
2-methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-23100-10.0g |
2-methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95.0% | 10.0g |
$214.0 | 2025-02-20 | |
eNovation Chemicals LLC | D606805-1g |
2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID |
63176-44-3 | 95% | 1g |
$1200 | 2024-06-05 | |
Chemenu | CM146642-5g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95%+ | 5g |
$*** | 2023-03-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE823-50mg |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 50mg |
104.0CNY | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115680-5g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 98% | 5g |
¥817.00 | 2024-05-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M932596-1g |
2-Methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95% | 1g |
¥257.40 | 2022-09-01 | |
Enamine | EN300-23100-0.05g |
2-methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
Enamine | EN300-23100-2.5g |
2-methyl-1H-indole-3-carboxylic acid |
63176-44-3 | 95.0% | 2.5g |
$68.0 | 2025-02-20 | |
1PlusChem | 1P00EBAG-1g |
2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID |
63176-44-3 | 95% | 1g |
$31.00 | 2025-02-26 |
2-Methyl-1H-indole-3-carboxylic acid 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
2-Methyl-1H-indole-3-carboxylic acidに関する追加情報
2-Methyl-1H-indole-3-carboxylic acid (CAS No. 63176-44-3): An Overview of Its Structure, Properties, and Applications in Modern Research
2-Methyl-1H-indole-3-carboxylic acid (CAS No. 63176-44-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound belongs to the class of indole carboxylic acids, which are known for their biological activities and structural diversity.
The molecular formula of 2-Methyl-1H-indole-3-carboxylic acid is C10H9NO2, and its molecular weight is approximately 179.18 g/mol. The compound features a substituted indole ring with a methyl group at the 2-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.
In terms of physical properties, 2-Methyl-1H-indole-3-carboxylic acid is a white to off-white crystalline solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various chemical reactions and biological assays.
The chemical stability of 2-Methyl-1H-indole-3-carboxylic acid is another important aspect to consider. The compound is stable under normal laboratory conditions but may degrade when exposed to strong acids or bases. It is also sensitive to high temperatures and prolonged exposure to light. Therefore, proper storage conditions, such as keeping it in a cool, dry place away from direct sunlight, are essential to maintain its integrity.
In the realm of medicinal chemistry, 2-Methyl-1H-indole-3-carboxylic acid has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets for the treatment of inflammation and pain.
Beyond its enzymatic inhibition properties, 2-Methyl-1H-indole-3-carboxylic acid has also been explored for its anti-cancer potential. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. A notable study published in Cancer Research demonstrated that this compound effectively inhibited the growth of human breast cancer cells by targeting the PI3K/AKT signaling pathway.
In addition to its biological activities, 2-Methyl-1H-indole-3-carboxylic acid has found applications in materials science due to its ability to form supramolecular structures. These structures can be used in the development of novel materials with unique optical and electronic properties. For example, researchers have utilized this compound to create self-assembled monolayers (SAMs) on gold surfaces, which have potential applications in nanotechnology and sensor development.
The synthesis of 2-Methyl-1H-indole-3-carboxylic acid has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-methylindole with carbon dioxide under high pressure and temperature conditions. Another method involves the oxidative decarboxylation of 2-methylindole-3-acetonitrile followed by hydrolysis to form the carboxylic acid group. These synthetic routes provide researchers with flexible options for producing this compound on both small and large scales.
In conclusion, 2-Methyl-1H-indole-3-carboxylic acid (CAS No. 63176-44-3) is a multifaceted compound with a wide range of applications in modern research. Its unique chemical structure and diverse biological activities make it a valuable tool for medicinal chemists, biochemists, and materials scientists alike. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions for various challenges.
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